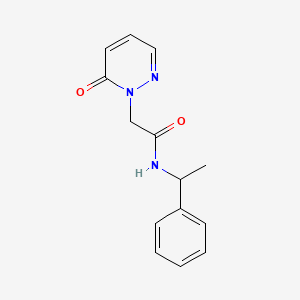

2-(6-Oxo-1,6-dihydropyridazin-1-yl)-N-(1-phenylethyl)acetamide

Description

2-(6-Oxo-1,6-dihydropyridazin-1-yl)-N-(1-phenylethyl)acetamide is a heterocyclic acetamide derivative featuring a pyridazinone core (6-oxo-1,6-dihydropyridazine) linked to an N-(1-phenylethyl)acetamide moiety.

Properties

IUPAC Name |

2-(6-oxopyridazin-1-yl)-N-(1-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-11(12-6-3-2-4-7-12)16-13(18)10-17-14(19)8-5-9-15-17/h2-9,11H,10H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNBBQRZIIZXER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CN2C(=O)C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Oxo-1,6-dihydropyridazin-1-yl)-N-(1-phenylethyl)acetamide typically involves the reaction of a pyridazinone derivative with an appropriate acylating agent. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the acylation process.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.

Reduction: Reduction reactions could lead to the formation of hydroxyl derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions may include the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce hydroxyl derivatives.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of pyridazinone derivatives, including 2-(6-Oxo-1,6-dihydropyridazin-1-yl)-N-(1-phenylethyl)acetamide. The compound has shown promise in reducing seizure activity in animal models, suggesting its potential as a therapeutic agent for epilepsy and other seizure disorders. The mechanism may involve modulation of neurotransmitter systems or ion channels associated with neuronal excitability .

Anticancer Research

Research indicates that compounds containing the pyridazine moiety can exhibit anticancer properties. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation and induce apoptosis. Studies are ongoing to evaluate its efficacy against various cancer cell lines .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. By modulating inflammatory pathways, it may reduce the production of pro-inflammatory cytokines. This application is particularly relevant in chronic inflammatory diseases where inflammation plays a crucial role .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications to the phenylethyl group or the pyridazine ring may enhance its potency and selectivity for specific biological targets. Research continues to focus on synthesizing analogs with improved efficacy and reduced side effects .

Case Study: Anticonvulsant Evaluation

A notable case study evaluated the anticonvulsant effects of various pyridazinone derivatives, including this compound. The study involved administering the compound to animal models subjected to induced seizures. Results indicated a significant reduction in seizure frequency compared to controls, supporting its potential use in clinical settings for seizure management .

Case Study: Cancer Cell Line Testing

Another case study focused on the anticancer activity of this compound against human breast cancer cell lines. The results demonstrated that treatment with this compound led to decreased cell viability and increased apoptosis markers. These findings highlight its potential as an anticancer agent and warrant further investigation into its mechanisms of action .

Mechanism of Action

The mechanism of action of 2-(6-Oxo-1,6-dihydropyridazin-1-yl)-N-(1-phenylethyl)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-Inflammatory Pyrimidinone Acetamides

The compound 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide (Hit15) shares structural similarities with the target molecule, differing in its pyrimidinone core (vs. pyridazinone) and substituents. Hit15 demonstrated potent anti-inflammatory activity by inhibiting elastase release (IC₅₀ = 2.1 μM) and superoxide anion generation (IC₅₀ = 3.8 μM) in human neutrophils .

Benzothiazole-Based Acetamides

The European Patent Application (EP3348550A1) lists benzothiazole-linked acetamides, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide, which feature a benzothiazole ring instead of pyridazinone. These compounds are patented for undisclosed therapeutic applications, likely leveraging the electron-withdrawing trifluoromethyl group to enhance metabolic stability . Compared to the target compound, the benzothiazole core may confer stronger π-π stacking interactions with biological targets but reduce solubility.

Pesticidal Chloroacetamides

Pesticide analogs like 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide (metazachlor) and 2-chloro-N-(2,6-dimethylphenyl)-N-(1-methoxyethyl)acetamide (dimethachlor) highlight the role of chloro-substituents in herbicidal activity . While structurally distinct from the pyridazinone derivative, these compounds underscore the importance of substituent electronegativity and steric bulk in modulating biological activity. The absence of a halogen in the target molecule suggests a divergent mechanism, possibly favoring anti-inflammatory over pesticidal effects.

Rare Catalogs and Stereochemical Variants

The rare compound (S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide (CAS 129340-81-4) shares the N-(1-phenylethyl) group with the target molecule but incorporates a thiazole ring. This variant, priced at $4,000/g, emphasizes the cost and synthetic complexity of chiral acetamides . Stereochemistry (e.g., S-configuration) in such analogs may critically influence receptor binding, suggesting that the target compound’s activity could depend on its stereoisomeric purity.

Comparative Data Table

Key Research Findings and Implications

- Structural-Activity Relationships (SAR): The pyridazinone core may offer a balance between solubility and target engagement compared to pyrimidinone or benzothiazole analogs. The phenylethyl group could enhance CNS penetration, a trait observed in neuroactive compounds .

- Pharmacological Potential: While Hit15’s anti-inflammatory data suggest promise for pyridazinone derivatives, the target compound’s efficacy remains speculative without direct testing.

Biological Activity

2-(6-Oxo-1,6-dihydropyridazin-1-yl)-N-(1-phenylethyl)acetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and related case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial formation of the pyridazinone ring is followed by its attachment to a phenyl group and subsequent coupling with an acetamide moiety. Key reagents often include acetic acid and various organic solvents such as tetrahydrofuran (THF) and dimethylacetamide.

Biological Activity

Recent studies have indicated that this compound exhibits a range of biological activities, particularly:

- Antimicrobial Properties : Research has shown that this compound demonstrates significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods.

- Anticancer Effects : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. In vitro assays have shown that it induces apoptosis in specific cancer cell lines, potentially through the activation of caspase pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces inflammation markers in vivo |

The mechanism by which this compound exerts its biological effects is still under investigation. However, computational studies suggest that the compound interacts with specific proteins and enzymes involved in cell signaling pathways. This interaction may alter enzymatic activity and lead to downstream effects such as apoptosis in cancer cells.

Case Studies

Several studies have focused on the biological activity of this compound:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that it has a lower MIC compared to standard antibiotics, suggesting potential as a novel antimicrobial agent.

- Cancer Research : In a study examining its anticancer properties, this compound was shown to inhibit cell growth in human breast cancer cells (MCF-7), with IC50 values indicating significant potency.

- Inflammation Reduction : Another research effort demonstrated that this compound could reduce levels of pro-inflammatory cytokines in an animal model of induced inflammation, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(6-Oxo-1,6-dihydropyridazin-1-yl)-N-(1-phenylethyl)acetamide?

The synthesis typically involves multi-step reactions, including cyclization of pyridazinone intermediates and subsequent coupling with the phenylethylamine moiety. Key steps require precise control of temperature (e.g., 0–5°C for nitrile hydration) and solvent choice (e.g., ethanol with catalytic piperidine) to ensure high yields . Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring intermediate purity . To optimize conditions, employ statistical methods like Design of Experiments (DoE) to minimize trial-and-error approaches and identify critical parameters (e.g., solvent polarity, stoichiometry) .

Q. How can researchers confirm the structural identity and purity of this compound?

Structural validation relies on a combination of spectroscopic methods:

- NMR : Assign peaks for the pyridazinone ring (δ 6.5–7.5 ppm for aromatic protons) and acetamide carbonyl (δ ~170 ppm in NMR) .

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (e.g., [M+H] ion matching theoretical ) .

- Infrared (IR) Spectroscopy : Detect characteristic bands for amide C=O (~1650 cm) and pyridazinone N-H stretches (~3200 cm) .

Q. What preliminary assays are recommended to evaluate biological activity?

Initial screening should focus on target-agnostic assays:

- Cytotoxicity : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to identify baseline toxicity .

- Enzyme Inhibition : Test against kinases or hydrolases due to the pyridazinone core’s affinity for ATP-binding pockets .

- Antimicrobial Activity : Employ disk diffusion or microdilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can contradictions in bioactivity data between in vitro and in vivo models be resolved?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability) or assay-specific conditions. Mitigation strategies include:

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites .

- Protein Binding Studies : Evaluate serum albumin binding via fluorescence quenching or equilibrium dialysis .

- Dose-Response Refinement : Adjust dosing regimens in animal models based on in vitro IC values and bioavailability predictions .

Q. What computational methods are suitable for elucidating the compound’s mechanism of action?

- Molecular Docking : Screen against structural databases (e.g., PDB) to identify potential targets like cyclooxygenase-2 (COX-2) or MAP kinases .

- Molecular Dynamics (MD) Simulations : Assess binding stability and ligand-protein interactions over nanosecond timescales .

- QSAR Modeling : Corrogate substituent effects (e.g., phenyl vs. fluorophenyl groups) on bioactivity using Hammett or Hansch parameters .

Q. How can structural analogs be designed to improve selectivity for a specific biological target?

Structure-Activity Relationship (SAR) strategies include:

- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF) at the pyridazinone 3-position to enhance enzyme inhibition .

- Side-Chain Optimization : Replace the phenylethyl group with heteroaromatic moieties (e.g., imidazole) to reduce off-target effects .

- Prodrug Design : Mask the acetamide with ester linkages to improve membrane permeability .

Q. What experimental approaches address low solubility or stability in aqueous buffers?

- Co-Solvent Systems : Use DMSO-water mixtures (≤1% DMSO) to maintain compound integrity while minimizing solvent toxicity .

- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to enhance dissolution and prolong half-life .

- pH Adjustment : Stabilize the pyridazinone ring by buffering solutions at pH 6.5–7.5 to prevent hydrolysis .

Methodological Guidance for Data Interpretation

Q. How should researchers validate conflicting results from different analytical techniques?

- Cross-Validation : Compare NMR integration ratios with HPLC purity assessments (>95% purity threshold) .

- Control Experiments : Synthesize and test known derivatives (e.g., methyl or chloro analogs) to confirm assay reproducibility .

- Collaborative Studies : Share samples with independent labs to rule out instrumentation bias .

Q. What statistical frameworks are appropriate for optimizing reaction yields or bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.